molecular formula C20H14ClNO3 B1370769 2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid CAS No. 180340-01-6

2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid

Cat. No. B1370769
Key on ui cas rn: 180340-01-6
M. Wt: 351.8 g/mol
InChI Key: YYQFQYSMAXBVOY-UHFFFAOYSA-N
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Patent
US05719278

Procedure details

A mixture of 3.0 g of methyl 4-[([1,1'-biphenyl]-2-carbonyl)amino]-2-chlorobenzoate in 75 ml of absolute ethanol and 2.0 ml of 10N sodium hydroxide is heated on a steam bath for 3 hours. Water is added to obtain a solution which is extracted with methylene chloride. The aqueous phase is acidified with acetic acid and the resulting solid collected and dried in vacuo at 80° C. to give 0.1 g of the desired product as a crystalline solid, m.p. 217°-219° C.
Name
methyl 4-[([1,1'-biphenyl]-2-carbonyl)amino]-2-chlorobenzoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:2]([C:7]([NH:9][C:10]2[CH:19]=[CH:18][C:13]([C:14]([O:16]C)=[O:15])=[C:12]([Cl:20])[CH:11]=2)=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.O>C(O)C.[OH-].[Na+]>[C:1]1([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:2]([C:7]([NH:9][C:10]2[CH:19]=[CH:18][C:13]([C:14]([OH:16])=[O:15])=[C:12]([Cl:20])[CH:11]=2)=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
methyl 4-[([1,1'-biphenyl]-2-carbonyl)amino]-2-chlorobenzoate
Quantity
3 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)NC1=CC(=C(C(=O)OC)C=C1)Cl)C1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to obtain a solution which
EXTRACTION
Type
EXTRACTION
Details
is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the resulting solid collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C.

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)NC1=CC(=C(C(=O)O)C=C1)Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 3.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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